6-Bromo-1-hydroxynaphthalene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromo-1-hydroxynaphthalene can be synthesized by brominating 1-hydroxynaphthalene. The process involves dissolving 1-hydroxynaphthalene in an organic solvent and adding bromine under appropriate reaction conditions such as heating and stirring . The reaction yields this compound as the target product.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques and equipment to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-hydroxynaphthalene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to form 1-hydroxynaphthalene.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 1-hydroxynaphthalene.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
6-Bromo-1-hydroxynaphthalene has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-1-hydroxynaphthalene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to various biological effects. For instance, in anticancer research, it has been shown to inhibit the viability of cancer cells by interfering with specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Bromonaphthalene: An isomer with the bromine atom at the 1-position instead of the 6-position.
2-Bromonaphthalene: Another isomer with the bromine atom at the 2-position.
Uniqueness
6-Bromo-1-hydroxynaphthalene is unique due to the presence of both a bromine atom and a hydroxyl group on the naphthalene ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
6-bromonaphthalen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUYQOYAPVYVHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80528858 | |
Record name | 6-Bromonaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80528858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91270-68-7 | |
Record name | 6-Bromonaphthalen-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80528858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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